2-Benzyloxy-4-iodophenol
Overview
Description
2-Benzyloxy-4-iodophenol is a synthetic organic compound with the molecular formula C₁₃H₁₁IO₂ and a molecular weight of 326.13 g/mol . It is characterized by the presence of a benzyl ether group and an iodine atom attached to a phenol ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of other complex molecules , suggesting that its targets could be the molecules it helps synthesize.
Mode of Action
2-Benzyloxy-4-iodophenol is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . It is used in Ullmann coupling reactions for the preparation of more complex molecules . The compound’s interaction with its targets likely involves these chemical reactions.
Pharmacokinetics
Its molecular weight is 32613 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Action Environment
The synthesis of this compound involves reactions that could be influenced by factors such as temperature and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyloxy-4-iodophenol can be synthesized through a multi-step process involving the protection of phenol, iodination, and benzylation. One common method involves the following steps :
Protection of Phenol: The phenol group is protected by converting it into a benzyl ether using benzyl bromide and a base such as potassium carbonate.
Iodination: The protected phenol is then iodinated using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid catalyst.
Deprotection: The benzyl ether group is deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-4-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Ullmann coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Reagents include boronic acids or halides, with palladium or copper catalysts under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenols or ethers.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Coupling Reactions: Products include biaryl compounds or other coupled aromatic systems.
Scientific Research Applications
2-Benzyloxy-4-iodophenol has several applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: Lacks the benzyl ether group, making it less versatile in certain synthetic applications.
4-Iodophenol: Similar structure but without the benzyl ether group, leading to different reactivity and applications.
2-Benzyloxyphenol: Lacks the iodine atom, affecting its ability to participate in substitution reactions.
Uniqueness
2-Benzyloxy-4-iodophenol is unique due to the presence of both the benzyl ether and iodine functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
IUPAC Name |
4-iodo-2-phenylmethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUAJTJMEHPEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573002 | |
Record name | 2-(Benzyloxy)-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289471-92-7 | |
Record name | 2-(Benzyloxy)-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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